6-Oxidofuro[2,3-c]pyridin-6-ium
Description
6-Oxidofuro[2,3-c]pyridin-6-ium is a bicyclic heteroaromatic compound featuring a fused furan-oxygen ring and a pyridinium core. The structure consists of a pyridine ring fused at the [2,3-c] position with an oxidized furan moiety, resulting in a positively charged pyridinium system.
Properties
IUPAC Name |
6-oxidofuro[2,3-c]pyridin-6-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDAWPSTMXRNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC2=C1C=CO2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo(2,3-c)pyridine 6-oxide typically involves multi-step reactions. One common method includes the use of an Rh-catalyzed tandem reaction to construct the furo(2,3-c)pyridine core. This reaction involves the cyclization of appropriate precursors under specific conditions to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for furo(2,3-c)pyridine 6-oxide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-c)pyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furo(2,3-c)pyridine scaffold .
Scientific Research Applications
Furo(2,3-c)pyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of furo(2,3-c)pyridine 6-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Core Structural Features
The [2,3-c] fusion pattern is a common motif in bioactive heterocycles. Key analogs include:
- Electronic Effects : The oxygen in the furo ring of this compound likely enhances electrophilicity compared to nitrogen-containing analogs like pyrrolo[2,3-c]pyridines, which exhibit basicity due to the pyrrole nitrogen .
- Charge Distribution : The pyridinium charge in this compound may increase solubility in polar solvents, similar to quaternary ammonium salts in pyrrolo[2,3-c]pyridinium derivatives .
Structure-Activity Relationships (SAR)
- Substitution Patterns : In pyrrolo[2,3-c]pyridines, N⁶-substitution enhances binding to neuronal L-type calcium channels, while maintaining MT3/QR2 affinity . This suggests that substituents on this compound could similarly modulate target selectivity.
- Ring Size and Fusion : Expanding the fused system (e.g., naphtho[2,3-c]furandiones vs. simpler furo-pyridinium) correlates with increased cytotoxicity, likely due to improved planar stacking with biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
